1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Overview
Description
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a chemical compound characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Scientific Research Applications
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
Biology: Employed in the preparation of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Nucleophilic Addition-Elimination: The compound can participate in nucleophilic addition-elimination reactions, forming tetrahedral intermediates.
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid.
Conditions: Ambient temperature, organic solvents like THF or acetonitrile, acidic conditions for deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines and various intermediates used in the synthesis of peptides and other organic molecules .
Mechanism of Action
The mechanism of action of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc protecting group is added to amines under basic conditions using di-tert-butyl dicarbonate. The removal of the Boc group is achieved under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by elimination and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl derivatives: Similar compounds include other Boc-protected amines and amino acids, such as N-tert-butoxycarbonyl glycine and N-tert-butoxycarbonyl alanine.
Uniqueness
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more controlled and efficient synthesis of complex molecules compared to single Boc-protected compounds .
Properties
IUPAC Name |
1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHYYHMRANMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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